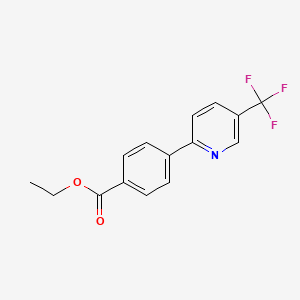![molecular formula C11H12F3NO B1398518 N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine CAS No. 1344265-97-9](/img/structure/B1398518.png)
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine
Descripción general
Descripción
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-(trifluoromethyl)benzylamine, can be synthesized by the reduction of 4-(trifluoromethyl)benzaldehyde using sodium borohydride in methanol.
Oxetane Ring Formation: The benzylamine intermediate is then reacted with an oxetane precursor under basic conditions to form the desired oxetane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxetane derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as increased stability and reactivity.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins . The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine.
4-(Trifluoromethyl)benzyl bromide: Another compound with a trifluoromethyl group attached to a benzyl moiety.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the oxetane ring. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, making it valuable for various applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSUWOOUOPYKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)

![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)



![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)


